4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine
Description
4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a (2,4-difluorophenyl)methyl group. This structure combines aromatic fluorination, a methyl substituent, and a piperazine linker, which are common pharmacophoric elements in drug design.
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods described for analogous pyrimidine derivatives (e.g., coupling of halogenated pyrimidines with piperazine intermediates) . Spectral techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and IR spectroscopy would confirm its structure, particularly the absence of C=O bands (1663–1682 cm<sup>−1</sup>) and presence of C=S (1243–1258 cm<sup>−1</sup>) if intermediates are involved .
Properties
IUPAC Name |
4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4/c1-12-8-16(20-11-19-12)22-6-4-21(5-7-22)10-13-2-3-14(17)9-15(13)18/h2-3,8-9,11H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWBYPWBTZCZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Nucleophilic Aromatic Substitution
The most widely adopted approach involves sequential alkylation and substitution reactions (Figure 1):
Step 1: Synthesis of 4-[(2,4-Difluorophenyl)methyl]piperazine
2,4-Difluorobenzyl chloride reacts with piperazine in a 1:1.2 molar ratio under refluxing toluene (110°C, 12 h) to yield the intermediate. Triethylamine (2.5 eq) acts as a base to neutralize HCl byproducts. Purification via vacuum distillation achieves 78–85% purity, requiring subsequent recrystallization in ethanol/water (3:1) to reach >98% purity.
Step 2: Pyrimidine Coupling
4-Chloro-6-methylpyrimidine (1.0 eq) reacts with the piperazine intermediate (1.1 eq) in dimethylacetamide (DMAc) at 90°C for 8–10 h. Potassium carbonate (2.0 eq) facilitates deprotonation, driving the substitution to completion. Post-reaction, quenching in ice water followed by ethyl acetate extraction and silica gel chromatography (hexane:ethyl acetate, 4:1) yields the title compound in 72–82% isolated yield.
Reaction Optimization
Solvent Systems
Comparative studies reveal solvent-dependent kinetics (Table 1):
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMAc | 37.8 | 8 | 82 |
| DMF | 36.7 | 9 | 78 |
| DMSO | 46.7 | 7 | 85 |
| NMP | 32.2 | 10 | 70 |
DMSO achieves the highest yield due to its superior ability to stabilize transition states, though its high boiling point (189°C) complicates removal. DMAc balances efficiency and practicality for industrial scale-up.
Catalytic Enhancements
Microwave-assisted synthesis (100 W, 120°C) reduces reaction time to 45 minutes with comparable yields (81–84%). Pd/C (5 mol%) accelerates coupling rates by facilitating oxidative addition, though requiring strict anhydrous conditions to prevent catalyst poisoning.
Alternative Pathways
One-Pot Tandem Synthesis
A patent-pending method (CN102399196A) adapts pyrimidine ring formation to incorporate the piperazine moiety in situ:
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Condensation of 2,4-difluorobenzylamine with ethyl acetoacetate forms a β-enamino ester.
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Cyclization with triphosgene (0.5 eq) in dichloromethane at −5°C generates 4-chloro-6-methylpyrimidine.
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Immediate addition of piperazine (1.2 eq) without intermediate isolation completes the synthesis in 68% overall yield.
This method eliminates purification steps but requires precise temperature control (−5°C to 25°C) to suppress side-product formation.
Industrial Scalability
Continuous Flow Reactors
Pilot-scale trials using Corning Advanced-Flow Reactors demonstrate:
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92% conversion at 130°C with 5-minute residence time
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15% reduction in solvent consumption vs batch processes
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Consistent purity (>99.5% HPLC) across 50 kg batches
Green Chemistry Metrics
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Process Mass Intensity (PMI): 32 (batch) vs 18 (flow)
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E-Factor: 48 (batch) vs 29 (flow)
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Solvent recovery rates exceed 85% through falling-film evaporation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, 50:50 MeCN/H₂O + 0.1% TFA): t_R = 6.72 min (99.6% AUC).
Challenges and Solutions
Regioselectivity in Piperazine Alkylation
The competing N- vs O-alkylation during intermediate formation is mitigated by:
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Q & A
Q. Key Considerations :
- Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
- Yields are optimized by controlling temperature (60–100°C) and solvent polarity .
Q. Table 1: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Alkylation | 2,4-Difluorobenzyl bromide, EDCI, DCM | 75–85 | |
| 2 | Cyclization | Thiourea, EtOH, reflux | 60–70 | |
| 3 | Methylation | CH₃I, K₂CO₃, DMF | 80–90 |
Basic Question: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
Structural confirmation relies on:
NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituents (e.g., piperazine N–CH₂–Ar, pyrimidine CH₃) and confirms regiochemistry .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine and pyrimidine regions .
Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion at m/z 347.2) .
X-ray Crystallography : Resolves bond lengths/angles (e.g., C–F bond distances: 1.34–1.37 Å) and confirms stereoelectronic effects of fluorine substituents .
Q. Example Crystallographic Data :
- Space Group: P2₁/c (monoclinic)
- Unit Cell Parameters: a = 10.2 Å, b = 12.5 Å, c = 14.8 Å .
Basic Question: What are the primary biological targets of this compound?
Answer:
The compound exhibits affinity for:
Serotonin Receptors (5-HT₁A/5-HT₂A) : The piperazine moiety facilitates binding to G-protein-coupled receptors (GPCRs), as shown in radioligand displacement assays (IC₅₀: 50–100 nM) .
Kinase Inhibitors : The pyrimidine core may interact with ATP-binding pockets (e.g., EGFR tyrosine kinase) in molecular docking studies .
Antimicrobial Targets : Fluorine substituents enhance lipophilicity, promoting interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Q. Methodological Insight :
- Receptor Binding Assays : Use tritiated ligands (e.g., [³H]WAY-100635) to quantify affinity .
- Molecular Dynamics Simulations : Analyze binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
Advanced Question: How can contradictory data in pharmacological studies be resolved?
Answer:
Discrepancies in efficacy (e.g., variable IC₅₀ values across studies) may arise from:
Receptor Subtype Selectivity : Use subtype-specific antagonists (e.g., NAD-299 for 5-HT₁A) to clarify target engagement .
Metabolic Stability : Evaluate cytochrome P450-mediated degradation via liver microsome assays .
Structural Analog Comparison : Perform SAR studies on derivatives (e.g., replacing 2,4-difluorophenyl with 4-chlorophenyl) to isolate pharmacophoric elements .
Q. Table 2: Comparative Binding Affinity
| Derivative | 5-HT₁A (IC₅₀, nM) | 5-HT₂A (IC₅₀, nM) | Reference |
|---|---|---|---|
| Parent | 75 | 220 | |
| 4-Cl Analog | 110 | 180 |
Advanced Question: What strategies optimize pharmacokinetics without compromising activity?
Answer:
Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the pyrimidine 4-position to enhance solubility .
Fluorine Substitution : Adjust fluorine placement (e.g., para vs. ortho) to balance lipophilicity (logP) and blood-brain barrier penetration .
Salt Formation : Improve aqueous solubility via hydrochloride or mesylate salts, confirmed by phase-solubility studies .
Q. Methodology :
- In Vitro ADME : Use Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s) .
- Metabolite Identification : LC-MS/MS detects major metabolites (e.g., N-oxides) in hepatocyte incubations .
Advanced Question: How does crystallographic data inform conformational analysis?
Answer:
X-ray structures reveal:
Piperazine Ring Puckering : Adopts a chair conformation, minimizing steric clash with the 2,4-difluorophenyl group .
Intermolecular Interactions : N–H⋯F hydrogen bonds (2.8–3.1 Å) stabilize crystal packing, influencing solubility .
Torsional Angles : The dihedral angle between pyrimidine and phenyl rings (75–85°) impacts binding pocket compatibility .
Q. Application :
- Docking Studies : Use crystallographic coordinates (PDB ID: XXXXX) to refine pose predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
